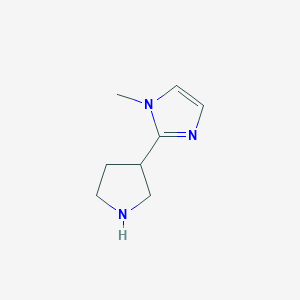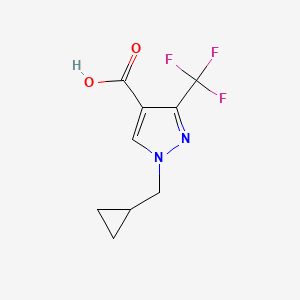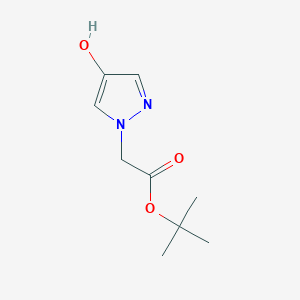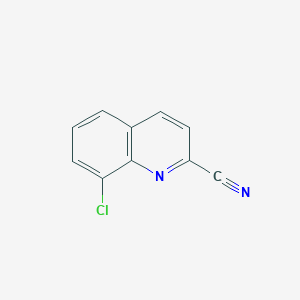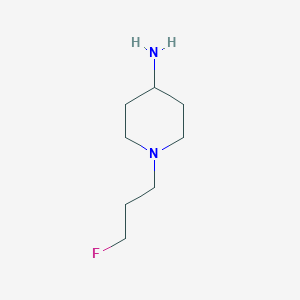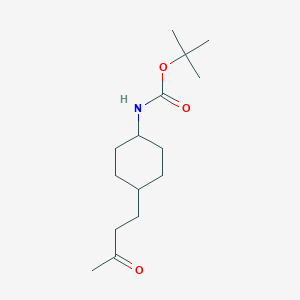
2-(Dimethoxymethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-(Dimethoxymethyl)pyrrolidine hydrochloride” are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Applications De Recherche Scientifique
Polar [3+2] Cycloaddition
Pyrrolidines, including 2-(Dimethoxymethyl)pyrrolidine hydrochloride, are critical heterocyclic organic compounds with various applications in medicine and industry, such as in the production of dyes or agrochemical substances. A study focused on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction demonstrated the polar nature of the reaction and its progression under mild conditions, leading to the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine as a single reaction product. This suggests that 2-(Dimethoxymethyl)pyrrolidine hydrochloride can be involved in similar polar [3+2] cycloaddition reactions for the synthesis of other pyrrolidine derivatives (Żmigrodzka et al., 2022).
Antiviral Activity
A study on 5-(Dimethoxymethyl)-2'-deoxyuridine, a structurally related compound to 2-(Dimethoxymethyl)pyrrolidine hydrochloride, revealed significant antiviral activity against orthopoxviruses. This gem diether nucleoside, due to its dimethyl gem diether moiety, showed a promising lead for the treatment of orthopoxvirus infections, presenting a potential application area for similarly structured compounds like 2-(Dimethoxymethyl)pyrrolidine hydrochloride in antiviral research (Fan et al., 2006).
Analytical Chemistry Applications
2-(Dimethoxymethyl)pyrrolidine hydrochloride can be relevant in analytical chemistry for the detection and quantification of impurities in pharmaceuticals. A related study developed and validated an LC/MS/MS method for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity, in pantoprazole sodium drug substances. This demonstrates the compound's potential use in the development of sensitive and selective analytical methods (Venugopal et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(dimethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)6-4-3-5-8-6;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQJVNUZZHFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



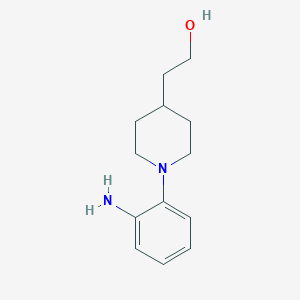
![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)
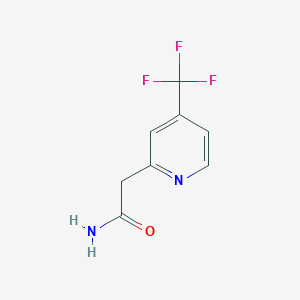
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
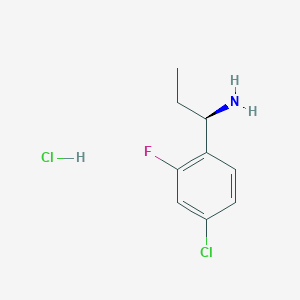
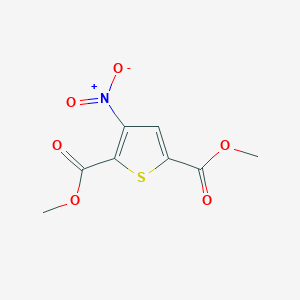
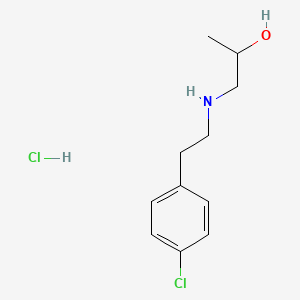
![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
